molecular formula C12H8N2O2 B1266824 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 5690-46-0

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B1266824
CAS RN: 5690-46-0
M. Wt: 212.2 g/mol
InChI Key: HXJBFRDWVHNPAS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives has been explored through various methods. Xiao et al. (2015) described the preparation of these derivatives with nitro- or amino- substituents and their incorporation into photoinitiating systems, exhibiting enhanced polymerization efficiency under visible LED light compared to traditional camphorquinone-based systems (Xiao et al., 2015). Another approach involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine to synthesize new derivatives with high chemosensor selectivity (Tolpygin et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives plays a crucial role in their performance as photoinitiators and chemosensors. The introduction of nitro and amino groups significantly influences the photochemical properties and structure/efficiency relationships, which have been studied through techniques such as steady-state photolysis and cyclic voltammetry (Xiao et al., 2015).

Chemical Reactions and Properties

These derivatives undergo various chemical reactions, including ring-opening cationic polymerization of epoxides and free radical polymerization of acrylates, under the influence of different wavelengths of visible light. The presence of substituents like nitro and amino groups enhances their polymerization efficiency and allows for panchromatic behavior, enabling polymerization under softer conditions (Xiao et al., 2015).

Scientific Research Applications

Hepatitis C Virus NS5B Polymerase Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound “2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione” has been identified as a new series of selective inhibitors of HCV NS5B polymerase . This enzyme plays a central role in virus replication and has no functional equivalent in mammalian cells, making it an attractive target for inhibition .
  • Methods of Application : These inhibitors act during the pre-elongation phase by binding to NS5B non-nucleoside binding site Thumb Site II . This was demonstrated by the crystal structure of compound 1 with the DeltaC55-1b and DeltaC21-2b enzymes and by mutagenesis studies .
  • Results/Outcomes : The HTS hit 1 shows submicromolar potency in two different HCV replicons (1b and 2b) and displays no activity on other polymerases (HIV-RT, Polio-pol, GBV-b-pol) . SAR in this new series reveals inhibitors, such as 20, with low micromolar activity in the HCV replicon and with good activity/toxicity window in cells .

Photoinitiators of Polymerization

  • Scientific Field : Polymer Chemistry
  • Application Summary : Amino and nitro substituted “2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione” compounds have been identified as versatile photoinitiators of polymerization . These compounds can absorb light from violet-blue LEDs and exhibit panchromatic behavior .

Future Directions

The outstanding performance of 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione paves the way to polymerization under soft conditions . Its photochemical properties and structure/efficiency relationships have been investigated using steady state photolysis, fluorescence, cyclic voltammetry, laser flash photolysis, and electron spin resonance spin trapping techniques .

properties

IUPAC Name

2-aminobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-14-11(15)8-5-1-3-7-4-2-6-9(10(7)8)12(14)16/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJBFRDWVHNPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205442
Record name 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS RN

5690-46-0
Record name N-Aminonaphthalimide
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Record name 5690-46-0
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Record name 2-Amino-1H-benzo(de)isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-AMINONAPHTHALIMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Xiao, F Dumur, J Zhang, B Graff, D Gigmes… - Polymer …, 2015 - pubs.rsc.org
Four different 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives (NDNs) bearing nitro- or amino- substituents have been prepared and incorporated into photoinitiating …
Number of citations: 47 pubs.rsc.org
SA Shaikh, SS Bhat, VK Revankar, BD Kulkarni… - …, 2021 - Wiley Online Library
Two fluorophore tagged copper(II) complexes [Cu(phen)(L)(ClO 4 ) 2 ] (1) and [Cu(bpy)(L)(H 2 O)(ClO 4 )](ClO 4 ) (2), (where L=2‐amino‐1H‐benzo[de]isoquinoline‐1,3‐(2H)dione (L), …
SA Shaikh, SS Bhat, PL Hegde, VK Revankar… - Journal of Molecular …, 2023 - Elsevier
A 2-amino-1H-benzo [de]isoquinoline-1,3-(2H)dione ligand (L) has been synthesized which forms a supramolecular metal-organic framework with various copper(Ⅱ) salts (1–3). The …
Number of citations: 3 www.sciencedirect.com
HJ Jang, JH Kang, D Yun, C Kim - Journal of fluorescence, 2018 - Springer
A new multifunctional chemosensor 1, (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, based on naphtalimide and naphthaldehyde was …
Number of citations: 25 link.springer.com
HJ Jang, JH Kang, D Yun, C Kim - Photochemical & Photobiological …, 2018 - Springer
A versatile chemosensor 1 (E)-2-(((8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methylene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, based on …
Number of citations: 50 link.springer.com
S Gupta, K Paul - European Journal of Medicinal Chemistry, 2023 - Elsevier
A library of new naphthalimide–triazine analogues was synthesized as broad-spectrum antibacterial agents to overcome drug resistance. Bioactivity assay reveals that derivative 8e, …
Number of citations: 3 www.sciencedirect.com
P Srinivasan, P Deivasigamani - Microchemical Journal, 2023 - Elsevier
We report on the fabrication of two eco-friendly and fast-responsive solid-state optical sensors for the reliable sensing of Cu(II) ions from natural and industrial wastewater. The solid-…
Number of citations: 3 www.sciencedirect.com
S Kumar, S Muhammad, SS Alarfaji, S Yoon, M Kim… - Optik, 2021 - Elsevier
The nonlinear optical (NLO) and antiviral properties of naphthalimide Schiff base compounds (5a–c) were experimentally and computationally investigated. The synthesized …
Number of citations: 10 www.sciencedirect.com
V Kumar, D Singh, P Kumar, G Chaudhary… - Journal of Molecular …, 2022 - Elsevier
Two rationally designed chemosensors, L1 and L2, conjugated with naphthalimide ring(s) are presented for the “Turn-on” fluorescent detection of Ni 2+ and Zn 2+ ions. The …
Number of citations: 14 www.sciencedirect.com
I Singh, R Rani, V Luxami, K Paul - European journal of medicinal chemistry, 2019 - Elsevier
A series of phenanthro[9,10-d]imidazole/oxazole and acenaphtho[1,2-d]imidazole with different aryl groups at C2-position has been synthesized. These compounds were in vitro …
Number of citations: 31 www.sciencedirect.com

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